(2E)-1-(6-methoxynaphthalen-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
DMU2139 is a potent and specific inhibitor of the cytochrome P450 isoform CYP1B1. It is known for its high selectivity towards CYP1B1 over other cytochrome P450 isoforms such as CYP1A1, CYP1A2, CYP3A4, and CYP2D6 . This compound has shown significant potential in overcoming cisplatin resistance in cancer cells that overexpress CYP1B1 .
Preparation Methods
The synthesis of DMU2139 involves the preparation of pyridylchalcones. The synthetic route typically includes the condensation of 6-methoxy-2-naphthaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide . The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
DMU2139 undergoes various chemical reactions, including:
Oxidation: DMU2139 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert DMU2139 into its reduced forms.
Substitution: DMU2139 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DMU2139 has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving cytochrome P450 enzymes.
Biology: Employed in research to understand the role of CYP1B1 in various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CYP1B1.
Mechanism of Action
DMU2139 exerts its effects by inhibiting the activity of the cytochrome P450 isoform CYP1B1. This inhibition is achieved through the binding of DMU2139 to the active site of CYP1B1, preventing the enzyme from metabolizing its substrates . The molecular targets involved include the active site residues of CYP1B1, which interact with DMU2139 through various non-covalent interactions .
Comparison with Similar Compounds
DMU2139 is compared with other CYP1B1 inhibitors such as alpha-napthoflavone and DMU2105. While alpha-napthoflavone is a potent inhibitor of both CYP1A1 and CYP1B1, DMU2139 shows higher selectivity towards CYP1B1 . DMU2105, another pyridylchalcone, also inhibits CYP1B1 but with slightly different selectivity and potency profiles . The uniqueness of DMU2139 lies in its high selectivity and potency towards CYP1B1, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPEUALCUWORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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